molecular formula C4H12N2 B1332173 sec-Butylhydrazine CAS No. 30924-14-2

sec-Butylhydrazine

Cat. No. B1332173
CAS RN: 30924-14-2
M. Wt: 88.15 g/mol
InChI Key: SFSUYFSIKDDLOL-UHFFFAOYSA-N
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Description

Sec-Butylhydrazine is a chemical compound that is used in various applications. It is available in different forms such as this compound hydrochloride and this compound dihydrochloride . The exact use of this compound is not specified in the sources, but it is generally used in laboratory settings for chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H12N2 . This indicates that it contains 4 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a solid compound . The InChI key for this compound is MAOHZRUELSGCPI-UHFFFAOYSA-N . The InChI key for this compound dihydrochloride is LKAMBWQCMVFVEE-UHFFFAOYSA-N .

Scientific Research Applications

  • Carcinogenicity Studies

    • sec-Butylhydrazine and its derivatives have been studied for their carcinogenic effects. Studies using n-butyl- and n-propylhydrazine hydrochlorides in mice demonstrated tumorigenicity, revealing the incidence of lung tumors and other neoplasms, emphasizing the need for caution due to the widespread use of substituted hydrazines in the environment (Nagel, Shimizu, & Tóth, 1975).
  • Insecticidal Activity

    • Research into N-tert-butyl-N,N'-diacylhydrazines, which are nonsteroidal ecdysone agonists, reveals their application as environmentally friendly pest regulators. These compounds, including derivatives containing 1,2,3-thiadiazole, have shown promising insecticidal activities against various pests, suggesting their potential in novel pesticide development (Wang et al., 2011).
  • Chemical Interactions in Cancer Research

    • Studies on disulfiram and related compounds like sec-butyldisulfide have explored their interactions with carcinogens like 1,2-dimethylhydrazine. These investigations help understand the metabolic pathways and potential inhibitory mechanisms in cancer research (Fiala et al., 1977).
  • Environmental Biodegradation

    • The environmental persistence of butralin (N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline), a dinitroaniline herbicide, has led to research on biodegradation by specific bacteria. This study explores a novel pathway for butralin's biotransformation, contributing to the understanding of environmental remediation of such compounds (Ghatge et al., 2020).
  • Cross-Coupling Reactions in Organic Chemistry

    • Arylhydrazines, closely related to this compound, are valuable in organic chemistry for synthesizing a variety of biologically active molecules. Their use in oxidative cross-coupling reactions has been crucial for advancements in this field (Hosseinian et al., 2018).
  • Chemical Process Optimization

    • The hydrolysis of sec-butyl acetate (SBAC) to sec-butyl alcohol (SBA), a crucial chemical intermediate, has been studied for process optimization. This research is essential for understanding the environmental, exergy, and economic aspects of chemical production processes [(Huajie et al., 2021
    )]().

Safety and Hazards

Sec-Butylhydrazine is classified as a hazardous substance. It is a flammable liquid and vapor, and it can cause skin irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

butan-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-3-4(2)6-5/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSUYFSIKDDLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338217
Record name sec-Butylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30924-14-2
Record name sec-Butylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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